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Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate

Catalog No.
S15384290
CAS No.
M.F
C14H13F3N2O3
M. Wt
314.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]...

Product Name

Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate

IUPAC Name

methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate

Molecular Formula

C14H13F3N2O3

Molecular Weight

314.26 g/mol

InChI

InChI=1S/C14H13F3N2O3/c1-8(12(20)21-2)9-3-5-10(6-4-9)18-13-19-11(7-22-13)14(15,16)17/h3-8H,1-2H3,(H,18,19)

InChI Key

PPKBYPLNKPIWLX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC2=NC(=CO2)C(F)(F)F)C(=O)OC

Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is a chemical compound characterized by its complex structure, which includes a trifluoromethyl group, an oxazole ring, and an amino group linked to a phenyl ring. The molecular formula of this compound is C15H16F3N3O2C_{15}H_{16}F_{3}N_{3}O_{2}, with a molecular weight of approximately 314.26 g/mol. The presence of a chiral center contributes to its enantiomeric properties, making it an enantiomerically pure compound. This unique structure enhances its potential applications in medicinal chemistry and biological research.

The reactivity of methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is influenced by its functional groups:

  • Oxazole Ring: This component can participate in nucleophilic substitution reactions.
  • Amino Group: It can engage in acylation or alkylation reactions.
  • Trifluoromethyl Group: This group increases the compound's lipophilicity and may affect its interactions with biological targets.

Reactions involving this compound can include coupling reactions, electrophilic substitutions, and nucleophilic attacks, particularly due to the electron-withdrawing nature of the trifluoromethyl group .

The biological activity of methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate is largely attributed to its structural features. Compounds containing trifluoromethyl groups are known for their enhanced pharmacological properties due to increased metabolic stability and improved binding affinity to biological targets. Research indicates that similar compounds exhibit activities such as anti-inflammatory, anti-cancer, and antimicrobial effects. The specific biological activities of this compound are still under investigation but suggest potential therapeutic applications .

Synthesis of methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with readily available precursors such as substituted phenols and trifluoromethylated oxazole derivatives.
  • Reagents: Common reagents include coupling agents for amine formation and solvents such as dimethylformamide or tetrahydrofuran.
  • Procedure:
    • The amino group is introduced via nucleophilic substitution on the oxazole derivative.
    • Subsequent steps involve esterification with propanoic acid derivatives to form the final product.

Detailed protocols may vary based on specific laboratory conditions and desired yields .

Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may contribute to the development of new pharmaceuticals targeting specific diseases.
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals due to their biological activity against pests and diseases.
  • Material Science: The properties imparted by the trifluoromethyl group may also lend themselves to applications in advanced materials .

Interaction studies are crucial for understanding how methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate interacts with biological systems:

  • Binding Affinity: Assessments using techniques like surface plasmon resonance or isothermal titration calorimetry can elucidate binding interactions with target proteins.
  • Mechanism of Action: Studies may focus on how the compound affects cellular pathways or enzyme activities, providing insights into its therapeutic potential.

Such studies are essential for advancing the compound's development into clinical applications .

Methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate shares similarities with several other compounds that contain oxazole rings or trifluoromethyl groups. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Methyl (2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoateContains a trifluoromethyl groupPotentially similar biological activity
N-[4-[[(4-(trifluoromethyl)-1,3-oxazol-2-yl)amino]cyclohexyl]methyl]-propane-2-sulfonamideContains oxazole and sulfonamide groupsDifferent pharmacological profile
SorafenibTrifluoromethyl-containing drugApproved for cancer treatment; different mechanism

These compounds highlight the unique nature of methyl 2-[4-[[4-(trifluoromethyl)-1,3-oxazol-2-yl]amino]phenyl]propanoate while showcasing its potential as part of a broader class of biologically active molecules .

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

314.08782677 g/mol

Monoisotopic Mass

314.08782677 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

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